N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide
Description
N-(3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide is a synthetic compound characterized by three key structural elements:
- A 2-oxopiperidin-1-yl moiety, a six-membered lactam ring that introduces conformational rigidity and hydrogen-bonding capability.
- A propane-1-sulfonamide group, a common pharmacophore in medicinal chemistry known for enhancing solubility and target binding via sulfonamide-protein interactions.
This compound is hypothesized to target enzymes or receptors where the sulfonamide group acts as a binding anchor, while the fluorophenyl and piperidinone moieties modulate specificity and potency.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-2-10-24(22,23)19-13-16(20-9-4-3-8-17(20)21)12-14-6-5-7-15(18)11-14/h5-7,11,16,19H,2-4,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWAMWKZGCMNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Piperidinone Intermediate: The synthesis begins with the preparation of the 2-oxopiperidin-1-yl intermediate. This can be achieved through the cyclization of appropriate amines with ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Coupling with Propane-1-sulfonamide: The final step involves the coupling of the fluorophenyl-piperidinone intermediate with propane-1-sulfonamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes structural differences and biological activities of analogous sulfonamide-containing compounds:
Key Observations
Core Structure Impact: The piperidinone ring in the target compound offers greater conformational flexibility and reduced ring strain compared to the pyrrolidinone analog (). This may enhance binding to larger enzyme active sites. DDU86439 () replaces the piperidinone with an indazole core, which confers planar aromaticity and distinct electronic properties. Its higher potency against T. brucei (EC₅₀ = 6.9 µM) suggests the indazole and dimethylamino groups are critical for antiparasitic activity.
Sulfonamide Positioning: The propane-1-sulfonamide group is conserved in the target compound and compound 2a (). However, 2a’s naphthalen-1-ylamino group shifts its application to fluorescence imaging, whereas the target compound’s fluorophenyl-piperidinone system likely prioritizes target binding.
Fluorination Effects :
- The 3-fluorophenyl group in the target compound and DDU86459 may enhance metabolic stability and hydrophobic interactions vs. the perfluorinated alkyl chains in , which are optimized for surface activity rather than bioactivity.
Synthetic Routes :
- The sulfonamide group in the target compound and 2a–c () is introduced via nucleophilic substitution of sulfonyl chlorides, a common strategy for sulfonamide synthesis.
Research Findings and Implications
- The piperidinone vs. pyrrolidinone distinction () highlights the importance of ring size in drug design, with six-membered rings often preferred for reduced steric hindrance.
- Perfluorinated sulfonamides () exemplify how fluorination patterns drastically alter application scope, emphasizing the target compound’s focus on aromatic fluorine for targeted interactions.
Biological Activity
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The compound's molecular formula is with a molecular weight of 359.4 g/mol. It features a sulfonamide group, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN3O2 |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1421529-76-1 |
| Density | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. Additionally, the fluorophenyl group may enhance lipophilicity, aiding in the compound's ability to penetrate cellular membranes.
Therapeutic Applications
- Neurological Disorders : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.
- Cancer Treatment : Investigations into its anti-cancer properties have shown promise, particularly in inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation.
- Antimicrobial Activity : The sulfonamide structure is traditionally associated with antibacterial properties, indicating potential use against various bacterial infections.
Study 1: Neuroprotective Effects
A study conducted on neuroblastoma cells demonstrated that this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This effect was attributed to the compound's ability to modulate mitochondrial function and reduce apoptosis.
Study 2: Antitumor Activity
In vitro assays using human cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the downregulation of key oncogenes involved in cell cycle regulation.
Research Findings
Recent research highlights the compound's potential across various fields:
- Chemical Synthesis : The synthesis involves multi-step reactions starting from piperidine derivatives, employing reagents like sodium hydride and fluorobenzene for the introduction of functional groups.
- Biological Target Interaction : Studies indicate that the compound interacts with dopamine transporters, suggesting implications for psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
